molecular formula C20H24ClNO2 B12313423 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride

9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride

Cat. No.: B12313423
M. Wt: 345.9 g/mol
InChI Key: XXSOHSVIAGSDCU-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride: is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, allowing for the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride typically involves the protection of the amino group of 2-amino-4-methylpentanoic acid (leucine) with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group once the Fmoc group is removed.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions typically involve mild bases like sodium bicarbonate or organic bases like triethylamine.

Major Products:

    Oxidation: Products include fluorenone derivatives.

    Reduction: Products include alcohol derivatives of the Fmoc group.

    Substitution: Products include various substituted amino acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in the construction of complex organic molecules.

Biology:

  • Utilized in the study of protein-protein interactions.
  • Helps in the development of peptide-based drugs.

Medicine:

  • Plays a role in the synthesis of therapeutic peptides.
  • Used in the development of diagnostic tools.

Industry:

  • Employed in the production of peptide-based materials.
  • Used in the manufacture of specialty chemicals.

Mechanism of Action

The primary mechanism of action for 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the stepwise construction of peptides. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. The fluorenylmethyl group stabilizes the intermediate, preventing unwanted side reactions.

Comparison with Similar Compounds

    9H-fluoren-9-ylmethoxycarbonyl (Fmoc) amino acids: These compounds share the Fmoc protecting group but differ in the amino acid component.

    Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

    Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness:

  • The Fmoc group is preferred for its stability and ease of removal under mild conditions, making it suitable for automated peptide synthesis.
  • Compared to Boc and Cbz groups, Fmoc provides better protection against side reactions and is more compatible with a wider range of reaction conditions.

Properties

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-13(2)11-19(21)20(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,13,18-19H,11-12,21H2,1-2H3;1H

InChI Key

XXSOHSVIAGSDCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Origin of Product

United States

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